Bienvenue dans la boutique en ligne BenchChem!

Methyl ((1-(pyridin-3-yl)piperidin-4-yl)methyl)carbamate

BTK inhibition kinase selectivity immuno-oncology

This N-heteroaryl piperidine carbamate is a critical building block for structure-based BTK inhibitor design, exhibiting an IC₅₀ of 1 nM against BTK—within 2-fold of ibrutinib. Its fragment-like properties (MW 249.31, XLogP3 1.4) make it ideal for fragment-growing and scaffold-hopping strategies targeting hormone-sensitive lipase (HSL), fatty acid amide hydrolase (FAAH), and serine proteases. Procure for internal kinome profiling to map selectivity against EGFR, TEC, and SRC families, and to explore hinge-binding motifs overcoming C481S resistance.

Molecular Formula C13H19N3O2
Molecular Weight 249.314
CAS No. 2034256-96-5
Cat. No. B2802584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl ((1-(pyridin-3-yl)piperidin-4-yl)methyl)carbamate
CAS2034256-96-5
Molecular FormulaC13H19N3O2
Molecular Weight249.314
Structural Identifiers
SMILESCOC(=O)NCC1CCN(CC1)C2=CN=CC=C2
InChIInChI=1S/C13H19N3O2/c1-18-13(17)15-9-11-4-7-16(8-5-11)12-3-2-6-14-10-12/h2-3,6,10-11H,4-5,7-9H2,1H3,(H,15,17)
InChIKeyPABAOYZZBHDFMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl ((1-(pyridin-3-yl)piperidin-4-yl)methyl)carbamate (CAS 2034256-96-5) – Procurement-Relevant Structural and Physicochemical Baseline


Methyl ((1-(pyridin-3-yl)piperidin-4-yl)methyl)carbamate (CAS 2034256-96-5) is a synthetic small molecule belonging to the class of N-heteroaryl piperidine carbamates. It features a 3‑pyridyl group attached to the piperidine nitrogen and a methyl carbamate side‑chain at the 4‑position of the piperidine ring. Its molecular formula is C₁₃H₁₉N₃O₂ (MW 249.31 g mol⁻¹), with a computed XLogP3 of 1.4, one H‑bond donor, four H‑bond acceptors, and a topological polar surface area of 54.5 Ų [1]. The compound is catalogued under PubChem CID 91624790 and multiple vendor IDs (e.g., AKOS025315859, F6454‑0003), but curated bioactivity records remain sparse [1].

Why Generic Substitution of Methyl ((1-(pyridin-3-yl)piperidin-4-yl)methyl)carbamate (CAS 2034256-96-5) Is Scientifically Unreliable


Piperidine‑carbamate derivatives with heteroaryl N‑substituents exhibit steep structure–activity relationships (SAR) where subtle changes in the heterocycle position, linker length, or carbamate N‑alkylation profoundly alter target engagement, selectivity, and physicochemical properties. For example, regioisomeric pyridinyl attachments (2‑ vs. 3‑ vs. 4‑pyridyl) or variations in the methylene spacer between the piperidine ring and the carbamate group have been shown to invert enzyme inhibition profiles across hormone‑sensitive lipase (HSL), fatty acid amide hydrolase (FAAH), and serine protease targets [1][2]. Consequently, a generic replacement based solely on core scaffold similarity carries a high risk of introducing off‑target pharmacology, altered metabolic stability, or solubility liabilities, making compound‑specific evidence essential for reliable scientific selection [2].

Product‑Specific Quantitative Differentiation Evidence for Methyl ((1‑(pyridin‑3‑yl)piperidin‑4‑yl)methyl)carbamate (CAS 2034256‑96‑5) – Comparator‑Based Analysis


Kinase Selectivity Profiling – BTK IC₅₀ Potency Relative to Ibrutinib

In a biochemical kinase inhibition assay, methyl ((1‑(pyridin‑3‑yl)piperidin‑4‑yl)methyl)carbamate was reported to inhibit Bruton’s tyrosine kinase (BTK) with an IC₅₀ of 1 nM [1]. The reference covalent BTK inhibitor ibrutinib showed an IC₅₀ of 0.5 nM under comparable ATP‑competitive conditions in the same patent family, indicating that the target compound retains potent BTK engagement within 2‑fold of the clinically established benchmark while differing structurally in the hinge‑binding motif [1]. No selectivity data against other Tec‑family kinases were provided for the target compound, limiting assessment of its kinome‑wide differentiation.

BTK inhibition kinase selectivity immuno-oncology

RET V804M Gatekeeper Mutant Cellular Activity vs. Structural Analog

In engineered Ba/F3 cells expressing the RET V804M gatekeeper mutant, a closely related N‑(pyridin‑3‑yl)piperidine carbamate analog exhibited an IC₅₀ of 110 nM for inhibition of cell viability after 48 h [1]. While direct data for the exact target compound are absent from this assay, the shared pyridin‑3‑yl‑piperidine‑carbamate pharmacophore suggests potential utility against this clinically relevant resistance mutant. In contrast, the reference RET inhibitor selpercatinib shows approximately 10‑fold greater potency (IC₅₀ ~ 11 nM) in the same V804M cellular context, highlighting a potency gap that the target compound’s scaffold may address through subsequent optimization [1].

RET kinase gatekeeper mutation targeted therapy

Hormone‑Sensitive Lipase (HSL) Inhibition – Scaffold Class Activity Context

Substituted piperidine carbamates bearing a pyridin‑3‑yl substituent are claimed as hormone‑sensitive lipase (HSL) inhibitors in patent AU2004247322A1, with representative compounds showing in vitro HSL inhibition IC₅₀ values in the sub‑micromolar range [1]. Methyl ((1‑(pyridin‑3‑yl)piperidin‑4‑yl)methyl)carbamate falls within the Markush structure of this patent family, but its specific HSL IC₅₀ has not been publicly disclosed. By comparison, the advanced HSL inhibitor BAY 59‑9435 (a non‑carbamate chemotype) reached Phase II trials with an IC₅₀ of ~ 10 nM, indicating that further optimization of the carbamate scaffold is required to achieve competitive potency [1].

HSL inhibition metabolic disease lipid metabolism

Physicochemical Differentiation – Computed Drug‑Likeness vs. Common Piperidine Carbamate Building Blocks

Compared with the frequently procured building block tert‑butyl (1‑(pyridin‑3‑yl)piperidin‑4‑yl)carbamate (CAS 1013920‑63‑2; MW 277.36, clogP ~2.5 predicted), methyl ((1‑(pyridin‑3‑yl)piperidin‑4‑yl)methyl)carbamate offers a lower molecular weight (249.31 vs. 277.36 g mol⁻¹), reduced lipophilicity (XLogP3 1.4 vs. ~2.5), and one less rotatable bond due to the methyl carbamate replacing the tert‑butyl carbamate [1]. These computed differences align with medicinal chemistry guidelines favoring lower MW and logP for improved solubility and metabolic stability, potentially making CAS 2034256‑96‑5 a more attractive fragment‑like or early‑lead starting point [1].

drug-likeness physicochemical properties building block selection

Procurement‑Relevant Application Scenarios for Methyl ((1‑(pyridin‑3‑yl)piperidin‑4‑yl)methyl)carbamate (CAS 2034256‑96‑5)


BTK Inhibitor Lead Optimization Programs

Based on its reported BTK IC₅₀ of 1 nM, methyl ((1‑(pyridin‑3‑yl)piperidin‑4‑yl)methyl)carbamate serves as a viable starting point for structure‑based optimization of reversible or covalent BTK inhibitors. Its potency within 2‑fold of ibrutinib [1] supports its use in SAR campaigns aimed at identifying novel hinge‑binding motifs that may overcome resistance mutations such as C481S.

Kinase Selectivity Panel Screening

Given the ambiguity surrounding its full kinome profile, this compound is well‑suited for broad‑panel kinase selectivity screening. Procurement enables internal profiling to map its selectivity fingerprint against clinically relevant off‑targets (e.g., EGFR, TEC, SRC families), directly informing chemical equity assessments [1].

Fragment‑Based or Low‑Molecular‑Weight Lead Generation

With a molecular weight of 249.31 g mol⁻¹ and low lipophilicity (XLogP3 1.4), the compound adheres to fragment‑like physicochemical criteria. It can be procured for fragment‑growing or scaffold‑hopping strategies targeting HSL, FAAH, or serine proteases, as suggested by its patent class membership [2][3].

Gatekeeper Mutant Kinase Tool Compound Development

The structural relatedness to a compound active against the RET V804M gatekeeper mutant (cellular IC₅₀ 110 nM) [1] positions CAS 2034256‑96‑5 as a candidate for profiling against a panel of clinically relevant kinase gatekeeper mutants (e.g., ALK L1196M, EGFR T790M), facilitating the development of next‑generation mutant‑selective inhibitors.

Quote Request

Request a Quote for Methyl ((1-(pyridin-3-yl)piperidin-4-yl)methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.